molecular formula C11H13N3O B040911 2-Piperazin-1-yl-Benzoxazol CAS No. 111628-39-8

2-Piperazin-1-yl-Benzoxazol

Katalognummer: B040911
CAS-Nummer: 111628-39-8
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: HLKHIJZYKGDCJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperazin-1-yl-benzooxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

2-Piperazin-1-yl-benzooxazole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.

Mode of Action

The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by 2-Piperazin-1-yl-benzooxazole are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .

Pharmacokinetics

The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 2-Piperazin-1-yl-benzooxazole is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring fused with the piperazine moiety .

Industrial Production Methods: Industrial production of 2-Piperazin-1-yl-benzooxazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Piperazin-1-yl-benzooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various alkyl or acyl derivatives .

Vergleich Mit ähnlichen Verbindungen

    2-Piperazin-1-yl-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.

    2-Piperazin-1-yl-benzimidazole: Contains a benzimidazole ring.

    2-Piperazin-1-yl-pyridine: Contains a pyridine ring.

Uniqueness: 2-Piperazin-1-yl-benzooxazole is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound in drug discovery and development .

Biologische Aktivität

2-Piperazin-1-yl-benzooxazole is a heterocyclic compound that combines a piperazine ring with a benzoxazole moiety. This unique structure has drawn attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of 2-Piperazin-1-yl-benzooxazole, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Piperazin-1-yl-benzooxazole is C₁₁H₁₃N₃O. The compound's structure consists of a benzoxazole ring fused with a piperazine ring, which is known for its diverse biological activities. The presence of these two functional groups contributes to the compound's pharmacological potential.

2-Piperazin-1-yl-benzooxazole has been primarily studied for its anticancer properties. Research indicates that it interacts with cancer cells by inhibiting proliferative pathways, leading to reduced cell growth and survival. The specific biochemical pathways affected include those involved in cell cycle regulation and apoptosis.

Targeted Biological Pathways

The compound shows potential as an inhibitor of various enzymes and receptors involved in cancer progression:

  • σ-1 Receptor Modulation : Some studies have explored the interaction of piperazine derivatives with σ-1 receptors, which are implicated in pain modulation and neuroprotection. These interactions suggest a broader therapeutic application beyond oncology .
  • Enzyme Inhibition : 2-Piperazin-1-yl-benzooxazole may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a role in metabolic diseases and diabetes management .

Biological Activities

The biological activities of 2-Piperazin-1-yl-benzooxazole encompass several therapeutic areas:

Anticancer Activity

Research has demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values ranging from 34 to >100 µM in tumor models, indicating significant potential for further development as an anticancer agent .

Cell Line IC50 (µM) Reference
MDA-MB 23134.31
U-87 MG38.29
ABZ (control)83.1

Antihelmintic Activity

Similar compounds have demonstrated antihelmintic effects, suggesting that 2-Piperazin-1-yl-benzooxazole might also possess this activity. Comparative studies indicate that benzimidazole derivatives with piperazine moieties exhibit significant larvicidal efficacy against parasites like Trichinella spiralis.

Case Studies and Research Findings

Several case studies have highlighted the potential of 2-Piperazin-1-yl-benzooxazole and related compounds:

  • Antinociceptive Effects : A derivative was tested in mouse models for pain relief, showing dose-dependent antinociceptive effects without sedation, indicating its potential as a non-sedative analgesic .
  • Cytotoxicity Studies : Research into various piperazine derivatives has shown promising cytotoxic profiles against multiple cancer cell lines, reinforcing the need for further investigation into their mechanisms and therapeutic applications .
  • Structure–Activity Relationships (SAR) : Studies on structural modifications of piperazine derivatives have elucidated key features that enhance biological activity, such as specific substituents on the benzoxazole ring that improve receptor affinity and selectivity .

Eigenschaften

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHIJZYKGDCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349447
Record name 2-Piperazin-1-yl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111628-39-8
Record name 2-Piperazin-1-yl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Anhydrous piperazine (5.6 g) was dissolved in methylene chloride (100 ml) to which was subsequently added triethylamine (4.5 ml). With cooling in an ice bath, to this was added dropwise 2-chlorobenzoxazole (3.7 ml) in small portions, followed by 45 minutes of stirring. The reaction solution was mixed with water, extracted with methylene chloride and then washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried with magnesium sulfate and the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (methanol) to obtain the title compound 2-(1-piperazinyl)benzoxazole (4.751 g) in the form of yellow crystalline powder.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 200 ml of acetonitrile were dissolved 33.6 g (0.39 mole) of piperazine and 10.0 g (0.065 mole) of 2-chlorobenzoxazole, and 9.0 g (0.065 mole) of potassium carbonate and a catalytic amount of potassium iodide were added thereto. The mixture was refluxed by heating for 11 hours under stirring. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of chloroform : methanol = 9 : 1) to obtain 7.54 g of 1-(2-benzoxazolyl)piperazine as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of piperazine (8 g, 93 mmole) in ethanol (30 ml) was added 2-chlorobenzoxazole (3 g, 19.5 mmole) dropwise. The resulting reaction was exothermic. The mixture was then stirred for 18 hours at room temperature, quenched by the addition of methylene chloride (50 ml) and the resulting precipitate removed by filtration. The filtrate was concentrated under reduced pressure then purified by flash column chromatography on silica gel eluting with methylene chloride: methanol: 0.88 ammonia solution (90:10:1) to yield the title compound, m.p. 70°-72° (1.8 g, 46%), which was used directly.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Anhydrous piperazine (5.6 g) was dissolved in methylene chloride (100 ml) to which was subsequently added triethylamine (4.5 ml). With cooling in an ice bath, to this was added dropwise 2-chlorobenzoxazole (3.7 ml) in small portions, followed by 45 minutes of stirring. The reaction solution was mixed with water, extracted with methylene chloride and then washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried with magnesium sulfate and the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (methanol) to obtain the title compound 2-(1-piperazinyl)benzoxazole,(4.751 g) in the form of yellow crystalline powder.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.